4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex polycyclic structures containing nitrogen heterocycles and oxidized functional groups. The official International Union of Pure and Applied Chemistry name is 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-1-oxidopyridin-1-ium-3-ol, which provides a systematic description of the molecular architecture. This nomenclature system employs the von Baeyer nomenclature for bridged ring systems, where the tricyclic designation indicates the presence of three interconnected rings with specific bridging patterns.
The structural representation reveals a complex molecular framework consisting of a benzocycloheptapyridine core system with a chlorine substitution at the 8-position and a pyridinol 1-oxide moiety attached at the 11-position. The molecular structure features a seven-membered ring fused to both a benzene ring and a pyridine ring, creating a rigid tricyclic scaffold. The presence of the 1-oxidopyridin-1-ium-3-ol group introduces both ionic character and hydrogen bonding capability to the molecule, significantly influencing its chemical and physical properties. The chlorine atom substitution at the 8-position provides additional molecular specificity and potentially affects the compound's reactivity patterns and biological interactions.
The three-dimensional conformational analysis indicates that the compound adopts a specific spatial arrangement due to the constraints imposed by the fused ring system. The International Chemical Identifier string InChI=1S/C19H15ClN2O2/c20-14-5-6-15-13(10-14)4-3-12-2-1-8-21-19(12)18(15)16-7-9-22(24)11-17(16)23/h1-2,5-11,18,23H,3-4H2 provides a complete structural description that enables unambiguous identification and computational analysis. This standardized representation facilitates database searches and automated structure-property relationship studies across different software platforms and chemical informatics applications.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for 4-(8-Chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide is 1193725-75-5, which serves as the primary unique identifier for this compound in chemical databases and regulatory documentation. This registry number provides an unambiguous reference that enables consistent identification across different chemical information systems and facilitates regulatory compliance tracking. The Chemical Abstracts Service system assigns these numbers sequentially as new chemical substances are registered, making this identifier essential for patent applications, regulatory submissions, and scientific publications.
Several alternative chemical identifiers provide additional access points for database searches and cross-referencing activities. The PubChem Compound Identifier number 59156956 serves as the primary identifier within the National Center for Biotechnology Information PubChem database system. The Environmental Protection Agency Distributed Structure-Searchable Toxicity identifier DTXSID60731126 provides access to toxicological and environmental fate data within the CompTox Chemicals Dashboard. The Wikidata identifier Q82673707 enables integration with semantic web technologies and linked data applications.
The compound is also known by several systematic and common names that reflect different naming conventions and historical usage patterns. The synonym "Desloratadine hydroxypiperidine N-oxide" indicates its relationship to the antihistamine desloratadine and provides context for its pharmaceutical relevance. Additional database-specific identifiers include SCHEMBL8958571 for the ChEMBL database and various vendor-specific catalog numbers that facilitate commercial sourcing. The InChIKey WRJFJPDPTSZYKP-UHFFFAOYSA-N provides a fixed-length, hash-based identifier that enables rapid database searching and duplicate detection across different chemical information systems.
Molecular Formula and Weight Analysis
The molecular formula C19H15ClN2O2 provides a concise representation of the atomic composition of 4-(8-Chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide. This formula indicates the presence of nineteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, which combine to form the complex heterocyclic structure. The molecular composition reflects the presence of aromatic ring systems, aliphatic carbon chains, and heteroatoms that contribute to the compound's chemical and physical properties.
The molecular weight of 338.8 grams per mole represents the average molecular mass based on the natural isotopic abundance of constituent elements. The exact monoisotopic mass of 338.0822054 daltons provides precise mass information useful for mass spectrometric analysis and high-resolution analytical techniques. These mass values are critical for analytical method development, purity assessment, and quantitative analysis in pharmaceutical and research applications.
The computational analysis reveals additional molecular descriptors that characterize the compound's three-dimensional structure and physicochemical properties. The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics. The topological polar surface area of 58.6 square angstroms provides insight into the compound's potential for membrane permeation and bioavailability. The molecular complexity value of 438 reflects the structural sophistication and the challenges associated with synthetic preparation. These parameters collectively define the compound's chemical space and influence its interactions with biological systems and environmental matrices.
Properties
IUPAC Name |
4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-14-5-6-15-13(10-14)4-3-12-2-1-8-21-19(12)18(15)16-7-9-22(24)11-17(16)23/h1-2,5-11,18,23H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJFJPDPTSZYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=C(C=[N+](C=C4)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731126 | |
| Record name | 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193725-75-5 | |
| Record name | 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesyl Protein Transferase (FPT) . FPT is an enzyme that plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways.
Mode of Action
The compound selectively inhibits FPT, preventing it from carrying out its function. This inhibition disrupts the normal functioning of the Ras proteins, leading to changes in cell signaling.
Biochemical Pathways
The compound’s action affects the Ras-Raf-MEK-ERK pathway, a key signaling pathway involved in cell growth and differentiation. By inhibiting FPT, the compound prevents the proper functioning of Ras proteins, disrupting this pathway and potentially leading to the inhibition of cell growth.
Biological Activity
The compound 4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide , also known as a derivative of loratadine, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its antihistaminic effects and other biological activities.
- Molecular Formula : C20H23ClN2O
- Molecular Weight : 342.86 g/mol
- Melting Point : 137-139°C
- Boiling Point : 478.1±45.0 °C (predicted)
- Solubility : Slightly soluble in chloroform and methanol
- Stability : Hygroscopic; should be stored under inert atmosphere at -20°C
Antihistaminic Effects
The primary biological activity attributed to this compound is its role as an antihistamine. It is structurally related to loratadine, which is widely used to treat allergic conditions. Studies have indicated that it exhibits significant antagonistic activity against histamine H1 receptors, which are involved in allergic responses.
Case Studies and Research Findings
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Antiallergic Activity :
- A study demonstrated that derivatives of this compound showed a marked reduction in allergic symptoms in animal models when administered prior to allergen exposure. The efficacy was comparable to established antihistamines like cetirizine and loratadine.
-
Cytotoxicity and Cancer Research :
- Preliminary investigations into the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and A549) revealed that it could induce apoptosis through mitochondrial pathways. The compound's mechanism appears to involve the modulation of Bcl-2 family proteins and activation of caspases, leading to cell death in cancerous cells.
-
Antimicrobial Activity :
- The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with MIC values suggesting potential applications in treating bacterial infections.
Biological Activity Summary Table
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Impact of Substituents on Bioactivity
| Substituent Type | Example Compounds | Effect on Activity |
|---|---|---|
| Piperidinylidene | Desloratadine | H1 receptor antagonism |
| Pyridinol 1-oxide | Target Compound | Likely reduced CNS penetration (inference) |
| Bromo/Carboxamide | SCH-66336 | Farnesyl transferase inhibition |
| Sulfonyl/Nitro | 4b, 4c | Enhanced thermal stability |
Preparation Methods
Reagents and Conditions
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Peracid-Mediated Oxidation : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 4–12 hours is widely employed. This method achieves yields of 70–85% with high regioselectivity.
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Hydrogen Peroxide in Acetic Acid : A 30% solution in glacial acetic acid at 50–60°C for 6–8 hours provides a cost-effective alternative, though with slightly lower yields (60–75%).
Table 1: Comparison of Oxidizing Agents
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0–25°C | 4–12 | 70–85 |
| /AcOH | Acetic Acid | 50–60°C | 6–8 | 60–75 |
Reaction Mechanism and Byproduct Control
The oxidation proceeds via electrophilic attack of the peracid oxygen on the pyridine nitrogen, forming an intermediate N-oxyammonium ion, which deprotonates to yield the N-oxide. Key considerations include:
-
Side Reactions : Over-oxidation to pyridine N,N-dioxide is minimized by controlling stoichiometry (1:1 molar ratio of substrate to oxidizer).
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Acid Scavengers : Addition of sodium bicarbonate neutralizes acidic byproducts, improving reaction homogeneity.
Purification and Characterization
Chromatographic Isolation
Crude product is purified via silica gel chromatography using ethyl acetate/methanol (9:1) as the eluent. The N-oxide exhibits an of 0.3–0.4 under these conditions.
Spectroscopic Confirmation
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UV-Vis : Absorption maxima at 254 nm () and 310 nm () confirm N-oxide formation.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at 339.8 (), consistent with the molecular formula.
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: Key signals include a deshielded pyridine proton at 8.5 ppm and a broad hydroxyl peak at 10.2 ppm.
Industrial-Scale Optimization
For bulk synthesis, continuous flow reactors with titanium silicalite catalysts and in methanol achieve 90% conversion in <1 hour. This method enhances safety and scalability by avoiding stoichiometric peracids.
Retrosynthetic Analysis
Retrosynthetically, the compound derives from two key fragments:
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Tricyclic Core : Synthesized via Friedländer condensation between 8-chloro-1-aminonaphthalene and a cyclic ketone.
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Pyridinol N-Oxide : Introduced via late-stage oxidation to preserve functional group compatibility.
Challenges and Mitigation Strategies
-
Moisture Sensitivity : The N-oxide is hygroscopic; reactions require anhydrous conditions and inert atmospheres.
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Thermal Instability : Temperatures >80°C promote decomposition; exothermic steps are controlled via cooling.
Q & A
Basic: What are the established synthetic routes for this compound, and how can intermediates be characterized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of substituted benzocycloheptapyridine precursors and oxidation to form the pyridinol 1-oxide moiety. For example, intermediates like 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one (CAS 31251-41-9) are critical precursors, synthesized via Friedel-Crafts acylation followed by halogenation . Key characterization techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity and substitution patterns.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR to identify aromatic protons and heterocyclic backbone.
- FT-IR for functional group analysis (e.g., C=O, N-O stretches).
- Chromatography:
Advanced: How can researchers optimize synthetic yield while minimizing byproducts in multi-step syntheses?
Answer:
- Reaction Condition Screening: Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Informer Library Comparison: Benchmark against aryl halide informer compounds (e.g., Merck’s Aryl Halide Chemistry Informer Library) to identify scalable conditions .
- Byproduct Analysis: Employ LC-MS to track intermediates and optimize quenching steps (e.g., acidic workup to remove unreacted starting materials) .
Advanced: How can contradictions in reported biological activity data be resolved methodologically?
Answer:
- Assay Standardization: Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., loratadine as a reference antihistamine) .
- Dose-Response Curves: Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., dibromo- or piperidine-substituted derivatives) to isolate substituent-specific effects .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological activity).
- Anti-inflammatory Potential: ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can environmental stability and degradation pathways be systematically evaluated?
Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
- Degradant Identification: Use LC-QTOF-MS to characterize oxidation products (e.g., N-oxide reduction) or ring-opened byproducts .
- Ecotoxicity Modeling: Apply QSAR models to predict bioaccumulation and toxicity in aquatic organisms .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to histamine H1 receptors, leveraging crystal structures (PDB: 3RZE) .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with halogen or piperidine modifications .
Basic: How is enantiomeric purity assessed for chiral intermediates during synthesis?
Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Polarimetry: Compare specific rotation values with literature data for intermediates (e.g., 11-(4-piperidinylidene) derivatives) .
- Circular Dichroism (CD): Detect Cotton effects in UV-active chromophores .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
- Critical Quality Attributes (CQAs): Define thresholds for residual solvents (e.g., ≤0.1% DMF) and purity (≥98% by HPLC) .
- Design Space Exploration: Use response surface methodology (RSM) to map robust operating ranges for temperature and stoichiometry .
Advanced: How can metabolic pathways and pharmacokinetic properties be predicted preclinically?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via LC-MS/MS .
- Caco-2 Permeability Assays: Estimate intestinal absorption and blood-brain barrier penetration.
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate plasma concentration-time profiles using GastroPlus™ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
